4-Methyl-2-nitrophenyl trifluoromethanesulfonate is an organic compound notable for its role as a triflating agent in various chemical syntheses. Its IUPAC name reflects its structure, which includes a methyl group and a nitro group attached to a phenyl ring, along with a trifluoromethanesulfonate functional group. This compound is primarily utilized in organic synthesis, particularly in the formation of aryl triflates, which are valuable intermediates in pharmaceutical and materials chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed under the registry number 195455-54-0. It is synthesized for use in laboratory settings, particularly for research purposes in organic chemistry.
4-Methyl-2-nitrophenyl trifluoromethanesulfonate falls under the category of sulfonates, specifically trifluoromethanesulfonates. It is classified as an electrophilic reagent due to its ability to participate in nucleophilic substitution reactions.
The synthesis of 4-methyl-2-nitrophenyl trifluoromethanesulfonate can be accomplished through several methods, often involving the reaction of 4-methyl-2-nitrophenol with trifluoromethanesulfonic anhydride or other triflation agents.
Technical Details:
The detailed procedure often involves dissolving the starting materials in an appropriate solvent, followed by the slow addition of the triflation agent while maintaining the temperature to avoid decomposition.
The molecular formula for 4-methyl-2-nitrophenyl trifluoromethanesulfonate is . The structure can be represented using various notations:
CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3
The compound features a phenyl ring substituted with a methyl and a nitro group, along with a sulfonate group that is highly reactive due to the presence of fluorine atoms.
4-Methyl-2-nitrophenyl trifluoromethanesulfonate is primarily used as a reagent in nucleophilic substitution reactions, particularly in palladium-catalyzed coupling reactions.
Technical Details:
The mechanism by which 4-methyl-2-nitrophenyl trifluoromethanesulfonate exerts its effects involves its role as an electrophile that reacts with nucleophiles.
Data:
Relevant data indicates that this compound should be handled with care due to its reactivity and potential hazards associated with its nitro and sulfonate groups.
4-Methyl-2-nitrophenyl trifluoromethanesulfonate finds applications primarily in organic synthesis:
This compound's versatility makes it a valuable tool for chemists engaged in synthetic organic chemistry and related fields. Its ability to facilitate complex reactions underscores its importance in advancing chemical research and development.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: